Dotorioside II

Description

Contextualization of Triterpenoid (B12794562) Saponins (B1172615) in Phytochemistry and Pharmacology

Triterpenoid saponins are a large and structurally diverse class of naturally occurring compounds found abundantly throughout the plant kingdom. medcraveonline.comresearchgate.net These molecules are glycosides, meaning they consist of a non-sugar component (aglycone) linked to one or more sugar chains (oligosaccharides). medcraveonline.comresearchgate.net Specifically, the aglycone in triterpenoid saponins is a 30-carbon triterpene skeleton. medcraveonline.com Their name is derived from their soap-like characteristic of forming a persistent foam when shaken in aqueous solutions. medcraveonline.com

In phytochemistry, the study of chemicals derived from plants, triterpenoid saponins are of significant interest due to their vast structural variety and wide distribution in medicinal plants. medcraveonline.comiomcworld.com They can be classified based on the number of sugar chains attached to the aglycone into monodesmosidic (one sugar chain) and bidesmosidic (two sugar chains). medcraveonline.comiomcworld.com This structural complexity presents a challenge for isolation and characterization but also offers a rich source for discovering novel compounds. medcraveonline.comiomcworld.com

From a pharmacological perspective, triterpenoid saponins are recognized for a broad spectrum of biological activities. mdpi.com Research has demonstrated their potential in various areas, including anti-inflammatory, antioxidant, immunomodulatory, and anti-tumor activities. mdpi.comresearchgate.net The diverse pharmacological profiles have made them a focal point in the search for new therapeutic agents from natural sources. medcraveonline.comiomcworld.com

Overview of Niga-ichigoside F1 as a Bioactive Ursane (B1242777) Triterpenoid

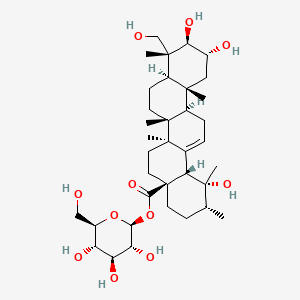

Niga-ichigoside F1 is a specific type of triterpenoid saponin (B1150181) belonging to the ursane-type subfamily. nih.govmedchemexpress.com The ursane skeleton is a pentacyclic triterpenoid structure that forms the foundation for many bioactive plant compounds. nih.gov Niga-ichigoside F1 is chemically identified as 2α,3β,19α,23-tetrahydroxy-urs-12-en-28-oic acid-β-D-glucopyranosyl ester. researchgate.netdlu.edu.vn As a glycoside, it features a sugar moiety (β-D-glucopyranose) attached to the ursane aglycone.

This compound is recognized as a bioactive molecule with several noted pharmacological properties. nih.govmedchemexpress.com Key among these are its antioxidant and anti-inflammatory effects. nih.govmdpi.com It has also demonstrated antihyperlipidemic activity, showing potential in preventing high-fat diet-induced hepatic steatosis (fatty liver). medchemexpress.commedchemexpress.com Research has further highlighted its gastroprotective capabilities. chemfaces.com

Historical Context of Niga-ichigoside F1 Isolation and Early Research

Niga-ichigoside F1 has been predominantly isolated from various species within the Rubus genus (Rosaceae family). nih.gov One of the initial isolations reported in the literature was from the dried roots of Rubus coreanus Miq. nih.gov The isolation process typically involves extraction with a solvent like methanol (B129727), followed by partitioning and purification using chromatographic techniques, such as silica (B1680970) gel column chromatography. nih.govtandfonline.com

Subsequent research has identified Niga-ichigoside F1 in other related plants. For instance, it has been isolated from the aerial parts of Rubus imperialis and the leaves of Rubus annamensis. researchgate.netdlu.edu.vntandfonline.com It has also been found in the fruits of Actinidia arguta (hardy kiwifruit). e-nps.or.kr These phytochemical investigations have confirmed the presence of Niga-ichigoside F1 across different plant species and parts, establishing it as a significant natural product within this botanical family. Early studies often focused on identifying its structure and exploring its initial biological activities, such as its anti-ulcer and antinociceptive effects. chemfaces.compensoft.net

Significance of Contemporary Research on Niga-ichigoside F1 in Biological Systems

Contemporary research on Niga-ichigoside F1 has moved beyond simple isolation to investigate its specific mechanisms of action in biological systems. medchemexpress.comresearchgate.net A significant area of study is its role in metabolic diseases. For example, studies have shown that Niga-ichigoside F1 can alleviate hepatic steatosis by activating the Nrf2 nuclear translocation pathway, which helps maintain redox status and regulate lipid metabolism genes. medchemexpress.comchemfaces.com

In the context of gastrointestinal health, research has demonstrated that Niga-ichigoside F1 exhibits potent anti-ulcer effects. In a mouse model of HCl/EtOH-induced gastric ulcers, its activity was comparable to the standard drug omeprazole (B731). nih.govmdpi.com This protective effect is partly attributed to its ability to reduce gastric secretion and enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.govmdpi.com Furthermore, toxicological assessments have been conducted to evaluate its safety profile, with studies on HepG2/C3A cells indicating that Niga-ichigoside F1 does not induce cytogenotoxic effects. tandfonline.comresearchgate.net These modern investigations are crucial for understanding the compound's therapeutic potential and its interactions at the cellular and molecular level. researchgate.net

Research Findings on Niga-ichigoside F1

| Research Area | Model System | Key Findings | Citations |

| Hepatic Steatosis | Male C57BL/6J mice; HepG2 cells | Ameliorates high-fat diet-induced hepatic steatosis by activating Nrf2; inhibits lipid accumulation in FFA-treated HepG2 cells. | medchemexpress.com |

| Gastric Ulcer | Rat and mouse models | Significantly inhibited ethanol-salicylate-induced gastric ulcers; anti-ulcer effects comparable to omeprazole in an HCl/EtOH-induced model. | nih.govmdpi.com |

| Anti-inflammatory | In vitro models | Reduces nitric oxide (NO) secretion in LPS-induced inflammatory processes. | pensoft.netresearchgate.net |

| Antioxidant Activity | Rat models of gastric ulcer | Enhanced the activities of antioxidant enzymes glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD). | nih.govmdpi.com |

| Cytogenotoxicity | Human HepG2/C3A cells | Did not induce cytogenotoxic effects, disrupt the cell cycle, or induce apoptosis at tested concentrations. | tandfonline.comresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O11/c1-18-9-12-36(30(44)47-29-26(42)25(41)24(40)21(16-37)46-29)14-13-33(4)19(27(36)35(18,6)45)7-8-23-31(2)15-20(39)28(43)32(3,17-38)22(31)10-11-34(23,33)5/h7,18,20-29,37-43,45H,8-17H2,1-6H3/t18-,20-,21-,22-,23-,24-,25+,26-,27-,28+,29+,31+,32+,33-,34-,35-,36+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKBYJLXSKPKSC-JVJIQXRHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95262-48-9 | |

| Record name | Dotorioside II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95262-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niga-ichigoside F1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095262489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Isolation and Natural Occurrence of Niga Ichigoside F1

Botanical Sources and Distribution within the Rubus Genus

Niga-ichigoside F1 is predominantly found in plants belonging to the Rubus genus of the Rosaceae family. mdpi.com This large and diverse genus, which includes blackberries and raspberries, is a significant source of this compound. dibru.ac.in Research has confirmed its presence in numerous Rubus species, where it has been isolated from various plant parts, including the roots, leaves, and aerial parts (stems and branches).

Specific Rubus species identified as sources of Niga-ichigoside F1 include:

Rubus coreanus : The compound has been isolated from the dried roots of this species. mdpi.com It is also found in both unripe and ripe fruits, as well as the leaves. koreascience.kr

Rubus imperialis : This species, found in Southern Brazil, is a known source of Niga-ichigoside F1, which has been isolated from its aerial parts (leaves and branches). researchgate.netnih.govsemanticscholar.org The compound is considered a major triterpene in this plant. semanticscholar.orgchemfaces.com

Rubus annamensis : Niga-ichigoside F1 has been isolated from the leaves of this climbing shrub, marking the first such finding for this particular species. dlu.edu.vn

Rubus crataegifolius : The leaves, unripe fruits, and ripe fruits of this species all contain Niga-ichigoside F1. koreascience.kr

Rubus parvifolius : This species also contains the compound in its leaves and fruits at different stages of ripeness. koreascience.kr

Rubus pungens var. oldhami : Quantitative analysis has been performed on the leaves and fruits of this variety, confirming the presence of Niga-ichigoside F1. koreascience.kr

Rubus chingii : The compound has been reported in this species. dlu.edu.vn

Rubus niveus : Aerial parts of this plant have been found to contain Niga-ichigoside F1. researchgate.net

Occurrence in Other Plant Species

While predominantly associated with the Rubus genus, the occurrence of Niga-ichigoside F1 is not exclusive to it. The compound has also been isolated from species in other genera and families:

Rosaceae Family :

Rosa laevigata : Niga-ichigoside F1 has been isolated from the leaves of this species, also a member of the Rosaceae family. nih.gov

Geum iranicum and Geum urbanum : The compound has been identified in the roots of these related species. znaturforsch.commdpi.com

Icacinaceae Family :

Poraqueiba sericea : Niga-ichigoside F1 was among eleven compounds isolated from the stems of this plant. chemfaces.com

Urticaceae Family :

Cecropia Species : A related compound, Niga-ichigoside F2, has been reported in several species of the Cecropia genus, including C. obtusifolia, C. peltata, C. insignis, and C. hispidissima. thieme-connect.comthieme-connect.comnih.govresearchgate.net

Quantitative Analysis of Niga-ichigoside F1 in Natural Sources

Quantitative analysis using High-Performance Liquid Chromatography (HPLC) has been conducted to determine the concentration of Niga-ichigoside F1 in various parts of several Korean Rubus species. koreascience.kr The findings reveal significant variation in the compound's content depending on the species and the specific plant part analyzed.

| Species | Unripe Fruits | Ripe Fruits | Leaves |

|---|---|---|---|

| Rubus coreanus | 15.8 | 1.1 | 10.7 |

| Rubus crataegifolius | 4.5 | 6.2 | 23.4 |

| Rubus parvifolius | 1.5 | 1.7 | 10.7 |

| Rubus pungens var. oldhami | 0.8 | 3.5 | 11.0 |

The content of Niga-ichigoside F1 exhibits considerable variation within a single plant species, depending on the part of the plant being analyzed. koreascience.kr For instance, in Rubus crataegifolius, the leaves contain the highest concentration of the compound, at 23.4 mg/g of dry weight, which is significantly higher than in its ripe (6.2 mg/g) and unripe (4.5 mg/g) fruits. koreascience.kr A similar pattern is observed in Rubus pungens var. oldhami and Rubus parvifolius, where the leaves also show the highest accumulation. koreascience.kr

Conversely, Rubus coreanus presents a unique profile. Its unripe fruits contain the highest amount of Niga-ichigoside F1 (15.8 mg/g), a level that dramatically decreases as the fruit ripens and turns black (1.1 mg/g). koreascience.kr This finding supports the traditional use of the unripe fruit of R. coreanus in Chinese medicine. koreascience.kr

The developmental stage of the plant, particularly the fruit, has a clear impact on the concentration of Niga-ichigoside F1. koreascience.kr In the three Rubus species with reddish ripe fruits (R. crataegifolius, R. parvifolius, and R. pungens var. oldhami), the content of Niga-ichigoside F1 is either similar or higher in ripe fruits compared to unripe ones. koreascience.kr This is in stark contrast to R. coreanus, where the concentration is highest in the unripe fruit. koreascience.kr

While direct studies on the influence of environmental factors specifically on Niga-ichigoside F1 are limited, research on related plants suggests that such factors likely play a role. Environmental conditions like temperature are known to affect the accumulation of antioxidant compounds in other members of the Rosaceae family, such as strawberries. researchgate.net Furthermore, studies on Cecropia peltata, which contains related saponins (B1172615), have shown that chemical composition can vary significantly based on the geographic location of the specimens (mainland vs. island), indicating that environmental and ecological factors can influence the production of these secondary metabolites. researchgate.net

Biosynthesis and Metabolic Pathways of Niga Ichigoside F1

General Overview of Triterpenoid (B12794562) Biosynthesis via the Mevalonate (B85504) Pathway

Triterpenoids, including the aglycone of Niga-ichigoside F1, are synthesized in plants primarily through the mevalonate (MVA) pathway, which is located in the cytoplasm and endoplasmic reticulum. nih.govfrontiersin.orgfrontiersin.org This fundamental metabolic pathway constructs complex molecules from simple precursors. numberanalytics.com It begins with acetyl-CoA and produces the universal five-carbon (C5) isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govwikipedia.org

The MVA pathway can be broadly divided into several key stages:

Formation of HMG-CoA: The pathway initiates with the sequential condensation of three molecules of acetyl-CoA. nih.gov First, the enzyme acetoacetyl-CoA thiolase (AACT) catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. libretexts.orgcreative-proteomics.com Subsequently, 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) condenses acetoacetyl-CoA with a third acetyl-CoA molecule to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govlibretexts.org

Conversion to Mevalonate: HMG-CoA is then reduced to (R)-mevalonate by the enzyme HMG-CoA reductase (HMGR). wikipedia.org This step is the primary rate-limiting reaction in the MVA pathway. numberanalytics.comwikipedia.org

Synthesis of IPP and DMAPP: Mevalonate undergoes a series of phosphorylation and decarboxylation reactions to yield the C5 isoprenoid units. numberanalytics.comlibretexts.org Mevalonate kinase (MVK) phosphorylates mevalonate to form mevalonate-5-phosphate. nih.govnih.gov This is followed by another phosphorylation event catalyzed by phosphomevalonate kinase (PMK) to produce mevalonate-5-diphosphate. nih.govnih.gov Finally, mevalonate-5-diphosphate is decarboxylated by diphosphomevalonate decarboxylase (MVD) to generate isopentenyl diphosphate (IPP). nih.gov IPP is then converted to its isomer, DMAPP, by the enzyme isopentenyl diphosphate isomerase (IPPI). wikipedia.orgfrontiersin.org

Formation of Squalene (B77637): The C5 units are assembled into a C30 precursor. Farnesyl diphosphate synthase (FPPS) catalyzes the head-to-tail condensation of two IPP molecules with one DMAPP molecule to form the C15 intermediate, farnesyl diphosphate (FPP). scielo.br Two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to form the first C30 precursor of triterpenoids, squalene. frontiersin.orgscielo.br

Cyclization Precursor Formation: Squalene undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256). frontiersin.orgresearchgate.net This molecule is the direct precursor for the cyclization reactions that generate the vast diversity of triterpenoid skeletons. frontiersin.orgfrontiersin.org

Table 1: Key Enzymes of the Mevalonate Pathway for Triterpenoid Precursor Biosynthesis

| Enzyme | Abbreviation | Function |

| Acetyl-CoA C-acetyltransferase | AACT | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. creative-proteomics.comscielo.br |

| 3-hydroxy-3-methylglutaryl-CoA synthase | HMGS | Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. nih.govscielo.br |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate; the rate-limiting step. nih.govwikipedia.org |

| Mevalonate kinase | MVK | Phosphorylates mevalonate to mevalonate-5-phosphate. nih.govnih.gov |

| Phosphomevalonate kinase | PMK | Phosphorylates mevalonate-5-phosphate to mevalonate-5-diphosphate. nih.govnih.gov |

| Diphosphomevalonate decarboxylase | MVD | Decarboxylates mevalonate-5-diphosphate to IPP. nih.govfrontiersin.org |

| Isopentenyl diphosphate isomerase | IPPI | Isomerizes IPP to DMAPP. wikipedia.orgfrontiersin.org |

| Farnesyl diphosphate synthase | FPPS | Synthesizes the C15 intermediate FPP from IPP and DMAPP. scielo.br |

| Squalene synthase | SQS | Dimerizes two FPP molecules to form the C30 precursor squalene. scielo.br |

| Squalene epoxidase | SQE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. frontiersin.orgresearchgate.net |

Proposed Biosynthetic Route of Niga-ichigoside F1 from Precursors

The biosynthesis of Niga-ichigoside F1 begins with the cyclization of 2,3-oxidosqualene, the common precursor for all triterpenoids. frontiersin.orgresearchgate.net As Niga-ichigoside F1 possesses an ursane-type skeleton, the first committed step is the cyclization of 2,3-oxidosqualene into α-amyrin. acs.org

Following the formation of the basic pentacyclic triterpene framework, a series of post-cyclization modifications, primarily oxidations and glycosylation, occur to yield the final complex structure. nih.gov Research on triterpenoids in Rubus species suggests a plausible biosynthetic pathway for Niga-ichigoside F1. koreascience.kr It is proposed that Niga-ichigoside F1 is synthesized from the precursor tormentic acid. koreascience.kr Tormentic acid itself is a hydroxylated derivative of the ursane (B1242777) skeleton.

The proposed route proceeds through the following key stages:

Formation of the Ursane Skeleton: 2,3-oxidosqualene is cyclized to form α-amyrin.

Oxidative Modifications: The α-amyrin skeleton undergoes several hydroxylation and oxidation reactions catalyzed by cytochrome P450 enzymes to form various intermediates.

Formation of Tormentic Acid: Through a series of these oxidative steps, tormentic acid (2α,3β,19α-trihydroxy-urs-12-en-28-oic acid) is formed.

Hydroxylation to 23-hydroxytormentic acid: A subsequent hydroxylation at the C-23 position converts tormentic acid into 23-hydroxytormentic acid (2α,3β,19α,23-tetrahydroxy-urs-12-en-28-oic acid), which is the direct aglycone of Niga-ichigoside F1. koreascience.krnih.gov

Glycosylation: The final step is the glycosylation of the aglycone. A glucosyl group from UDP-glucose is attached via an ester linkage to the C-28 carboxyl group of 23-hydroxytormentic acid, forming Niga-ichigoside F1. frontiersin.orgnih.gov

This proposed pathway highlights the sequential and highly specific nature of enzymatic modifications that build molecular complexity from a common triterpenoid precursor.

Enzymatic Activities Involved in Niga-ichigoside F1 Synthesis

The synthesis of Niga-ichigoside F1 from 2,3-oxidosqualene is orchestrated by three main classes of enzymes that introduce structural diversity. frontiersin.orgnih.gov

Oxidosqualene Cyclases (OSCs): These enzymes catalyze the first and most critical diversification step in triterpenoid biosynthesis: the cyclization of the linear 2,3-oxidosqualene into various polycyclic skeletons. frontiersin.orgresearchgate.net For Niga-ichigoside F1, the specific OSC involved is an α-amyrin synthase (AAS) . This enzyme directs the complex cascade of ring formations to produce the pentacyclic ursane backbone. acs.org

Cytochrome P450 Monooxygenases (P450s): This large and diverse family of enzymes is responsible for the extensive oxidative modifications of the triterpene skeleton. frontiersin.orgnih.gov In the biosynthesis of Niga-ichigoside F1, specific P450s catalyze the hydroxylation reactions at positions C-2, C-3, C-19, and C-23, as well as the oxidation of the methyl group at C-28 to a carboxylic acid. frontiersin.orgfrontiersin.org The regioselectivity and stereoselectivity of these enzymes are crucial for producing the correct aglycone, 23-hydroxytormentic acid. acs.org

Uridine Diphosphate (UDP)-Glycosyltransferases (UGTs): This class of enzymes catalyzes the final glycosylation step, which often has a significant impact on the properties of the final molecule. frontiersin.orgnih.gov In the case of Niga-ichigoside F1, a specific UGT transfers a glucose molecule from an activated sugar donor (UDP-glucose) to the C-28 carboxyl group of the 23-hydroxytormentic acid aglycone. frontiersin.orgnih.gov This reaction forms the ester linkage characteristic of Niga-ichigoside F1. nih.gov

Table 2: Enzyme Classes Involved in the Biosynthesis of Niga-ichigoside F1 from 2,3-Oxidosqualene

| Enzyme Class | Specific Enzyme Type (Proposed) | Role in Niga-ichigoside F1 Synthesis |

| Oxidosqualene Cyclase (OSC) | α-Amyrin Synthase (AAS) | Catalyzes the cyclization of 2,3-oxidosqualene to form the α-amyrin (ursane) skeleton. acs.org |

| Cytochrome P450 Monooxygenase (P450) | Various specific P450s | Mediate multiple oxidation and hydroxylation steps on the ursane skeleton to form the 23-hydroxytormentic acid aglycone. frontiersin.orgfrontiersin.org |

| UDP-Glycosyltransferase (UGT) | A specific UGT | Catalyzes the transfer of a glucose moiety to the C-28 carboxyl group of the aglycone to form the final glycoside. frontiersin.orgnih.gov |

Genetic Basis of Niga-ichigoside F1 Production

The production of Niga-ichigoside F1 is fundamentally controlled at the genetic level through the expression of genes encoding the biosynthetic enzymes. While the complete set of genes specifically for Niga-ichigoside F1 synthesis in Rubus has not been fully characterized, insights can be drawn from genomic and transcriptomic studies of triterpenoid biosynthesis in plants. frontiersin.orgmdpi.com

The genetic framework for its synthesis includes:

MVA Pathway Genes: The expression of genes encoding all the enzymes of the mevalonate pathway, such as HMGR, FPPS, and SQS, is essential to ensure a sufficient supply of the 2,3-oxidosqualene precursor. frontiersin.orgscielo.br

Oxidosqualene Cyclase Genes: A specific OSC gene, likely an α-amyrin synthase (AAS) gene, must be expressed to produce the foundational ursane skeleton. acs.org The diversity of OSCs is a primary driver of the variety of triterpene skeletons found in nature. researchgate.net

Cytochrome P450 Genes: The biosynthesis requires the coordinated expression of several distinct P450 genes, each responsible for a specific oxidation step on the triterpene ring. frontiersin.org Identifying these specific genes from the large P450 superfamily is a significant challenge in elucidating the pathway. frontiersin.org

UDP-Glycosyltransferase Genes: A specific UGT gene is responsible for encoding the enzyme that performs the final glycosylation step. frontiersin.org Like P450s, UGTs belong to a large gene family, and identifying the correct candidate gene is crucial. nih.gov

Transcriptome analyses in various plants, including those of the Rosaceae family, have been used to identify candidate genes involved in triterpenoid production by correlating gene expression levels with metabolite accumulation. frontiersin.orgmdpi.com For instance, studies on Rubus chingii have investigated the expression of genes related to secondary metabolite synthesis during fruit ripening. nih.gov The expression of these biosynthetic genes is often tissue-specific and can be regulated by developmental cues and environmental or stress factors, leading to variations in the concentration of compounds like Niga-ichigoside F1 in different parts of the plant or under different conditions. frontiersin.orgkoreascience.kr Further research, potentially involving gene silencing or overexpression studies in Rubus species, would be needed to definitively link specific genes to the steps in Niga-ichigoside F1 biosynthesis. scielo.brbiorxiv.org

Advanced Analytical Methodologies for Niga Ichigoside F1 Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation (e.g., IR, NMR, MS)

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the Niga-ichigoside F1 molecule. The IR spectrum typically shows broad absorption bands indicating the presence of hydroxyl (-OH) groups and characteristic absorptions for carbonyl (C=O) groups within the ester linkage, as well as olefinic (C=C) groups in the ursane (B1242777) skeleton. dlu.edu.vnnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the complete structural elucidation of Niga-ichigoside F1. A combination of one-dimensional (¹H-NMR, ¹³C-NMR, DEPT) and two-dimensional (HSQC, HMBC) NMR experiments is employed to assign all proton and carbon signals and establish connectivity within the molecule. dlu.edu.vnresearchgate.net The ¹H-NMR spectrum reveals signals for methyl groups, olefinic protons, and protons attached to carbons bearing hydroxyl groups. The ¹³C-NMR spectrum, in conjunction with DEPT experiments, confirms the presence of 36 carbon atoms, including methyl, methylene, methine, and quaternary carbons, as well as the carbons of the glucopyranosyl moiety. dlu.edu.vn

Key HMBC correlations are crucial for confirming the positions of the hydroxyl groups and the linkage of the glucose unit to the C-28 carboxylic acid. dlu.edu.vn The spectral data from these experiments are compared with published values to confirm the identity of the compound. tandfonline.commdpi.com

| Position | δC (ppm) | δH (ppm) (J in Hz) |

|---|---|---|

| 2 | 69.8 | 3.88 (m) |

| 3 | 78.9 | 3.33 (d, 9.5) |

| 12 | 128.9 | 5.45 (t, 3.5) |

| 13 | 139.5 | - |

| 19 | 73.9 | - |

| 23 | 66.2 | 3.78 (d, 11.0), 3.42 (d, 11.0) |

| 28 | 178.2 | - |

| Glc-1' | 95.7 | 5.44 (d, 8.0) |

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and formula of Niga-ichigoside F1. In positive ion mode, the ESI-MS spectrum typically shows a sodium adduct ion [M+Na]⁺ at an m/z of approximately 689.39. dlu.edu.vn Fragmentation analysis can reveal the loss of the glucose moiety, resulting in an ion peak [M-Glc]⁺ at m/z 487.33, which corresponds to the aglycone part of the molecule. dlu.edu.vn High-Resolution ESI-MS (HR-ESI-MS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition, C₃₆H₅₈O₁₁. dlu.edu.vnscirp.org

Chromatographic Methods for Isolation and Purity Assessment

The isolation of Niga-ichigoside F1 from crude plant extracts is a multi-step process involving various chromatographic techniques. These methods separate the target compound from a complex mixture of other phytochemicals.

Isolation: The process typically begins with the extraction of plant material (e.g., leaves of Rubus species) with a solvent like methanol (B129727). dlu.edu.vntandfonline.com The resulting crude extract is then subjected to a series of column chromatography steps. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and reversed-phase (RP-18) materials. tandfonline.commdpi.com Gradient elution is often employed, using solvent systems such as chloroform-methanol or methanol-water, to progressively separate compounds based on their polarity. mdpi.com For instance, an ethyl acetate (B1210297) fraction can be chromatographed on a silica gel column using an isocratic mixture of ethyl ether and ethyl acetate (75:25) to yield the compound. tandfonline.com Final purification is often achieved using semi-preparative High-Performance Liquid Chromatography (HPLC). mdpi.com

| Technique | Stationary Phase | Mobile Phase/Eluent | Source Reference |

|---|---|---|---|

| Column Chromatography | Silica Gel (70-230 mesh) | Ethyl ether/Ethyl acetate (75:25) | tandfonline.com |

| Column Chromatography | Silica Gel (200-300 mesh) | CHCl₃/MeOH (gradient) | mdpi.com |

| Column Chromatography | Sephadex LH-20 | MeOH/H₂O (gradient) | mdpi.com |

| Semi-preparative HPLC | RP-18 | MeOH/H₂O or Acetonitrile/H₂O | mdpi.com |

Purity Assessment: The purity of the isolated Niga-ichigoside F1 is critical for accurate biological and analytical studies. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for this purpose. A study reported determining the purity to be over 95% using an RP-HPLC system equipped with a spectrophotometric detector. The analysis typically involves an InertSustain C18 column and a gradient elution with a methanol/water mixture, with detection at a low wavelength such as 210 nm.

Quantitative Determination Methodologies (e.g., HPLC-UV, HPLC-MS)

Accurate quantification of Niga-ichigoside F1 in plant materials or extracts is essential for standardization and for understanding its distribution. HPLC-based methods are the gold standard for this task due to their high sensitivity, specificity, and reproducibility.

HPLC with UV Detection (HPLC-UV): This is a robust and widely used method for quantifying Niga-ichigoside F1. The method involves separating the compound on a C18 column with a suitable mobile phase, followed by detection using a UV detector. koreascience.kr Since Niga-ichigoside F1 lacks a strong chromophore, detection is typically performed at a low wavelength, around 206 nm. koreascience.kr Quantification is achieved by creating a calibration curve using a pure standard of the compound. One study quantified the compound in various Rubus species using a mobile phase of deionized water with 1.25% phosphoric acid and methanol (30:70). koreascience.kr This analysis found that Niga-ichigoside F1 was most abundant in the leaves of R. crataegifolius, with a concentration of 23.4 mg/g dry weight. koreascience.krresearchgate.net

HPLC with Mass Spectrometric Detection (HPLC-MS): For higher sensitivity and selectivity, especially in complex matrices, HPLC coupled with mass spectrometry is employed. Techniques like HPLC-PDA-ESI-tQ-MS/MS (High-Performance Liquid Chromatography with Photodiode Array and Electrospray Ionization Triple Quadrupole Mass Spectrometric Detection) allow for both identification and precise quantification. dntb.gov.uasemanticscholar.org This method was used to analyze metabolites in Geum aleppicum and Sibbaldianthe bifurca, where Niga-ichigoside F1 was identified as a dominant compound in G. aleppicum. dntb.gov.ua Ultra-Performance Liquid Chromatography coupled to a Time-of-Flight Mass Spectrometer (UPLC-Q-TOF/MS) has also been utilized for the analysis of dissociated ligands from screening assays, including Niga-ichigoside F1. frontiersin.org

| Method | Column | Mobile Phase | Detection | Source Reference |

|---|---|---|---|---|

| HPLC-UV | Capcell Pak C18 (5 µm, 250 mm × 4.6 mm) | Water (1.25% H₃PO₄) : MeOH (30:70) | UV at 206 nm | koreascience.kr |

| HPLC-PDA-ESI-tQ-MS/MS | Not specified | Not specified | PDA and ESI-tQ-MS/MS | dntb.gov.uasemanticscholar.org |

| UPLC-Q-TOF/MS | ACQUITY UPLC HSS T3 (1.8 µm, 100 × 2.1 mm) | Water (0.1% formic acid) : Methanol (gradient) | Q-TOF/MS | frontiersin.org |

Pharmacological Activities and Biological Effects of Niga Ichigoside F1

Anti-inflammatory Efficacy

Niga-ichigoside F1 exhibits significant anti-inflammatory properties, which have been observed in both in vitro and in vivo models. nih.govchemfaces.com Its mechanisms of action involve the modulation of key inflammatory pathways and mediators.

In Vitro Anti-inflammatory Mechanisms

In laboratory studies, Niga-ichigoside F1 has been shown to directly target cellular processes involved in inflammation. A key finding is its ability to reduce the secretion of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide (LPS)-stimulated neutrophils. nih.govmdpi.com This reduction in NO production is a critical indicator of its anti-inflammatory potential at a cellular level. nih.gov Research on neutrophils obtained from the peritoneal cavity of mice showed that Niga-ichigoside F1 could significantly decrease nitrite (B80452) levels, a stable product of NO, in the presence of the inflammatory stimulant LPS. researchgate.net

Modulation of Inflammatory Mediators and Cytokines

Niga-ichigoside F1 exerts its anti-inflammatory effects by influencing the expression and activity of various inflammatory mediators and cytokines. Studies on macrophages have shown that fractions containing Niga-ichigoside F1 can suppress the formation of NO and prostaglandin (B15479496) E2 (PGE2), as well as reduce the gene expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). pensoft.netmdpi.com This modulation is achieved, in part, through the inhibition of key signaling pathways like nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK). pensoft.netsemanticscholar.org

Antioxidant Potential

In addition to its anti-inflammatory properties, Niga-ichigoside F1 is a potent antioxidant. mdpi.comchemfaces.commedchemexpress.com It combats oxidative stress through various mechanisms, including the enhancement of cellular antioxidant defenses.

Cellular Antioxidant Defense Modulation

A crucial aspect of Niga-ichigoside F1's antioxidant activity is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comresearchgate.net Nrf2 is a transcription factor that plays a central role in regulating the expression of antioxidant proteins. mdpi.com Studies have shown that Niga-ichigoside F1 can promote the translocation of Nrf2 into the nucleus, thereby upregulating the expression of key antioxidant enzymes. mdpi.comresearchgate.netresearchgate.net This activation of the Nrf2 pathway has been observed in various cell types, including liver cells and renal epithelial cells. researchgate.netnih.gov

Role in Oxidative Stress Reduction

By bolstering the cellular antioxidant defense system, Niga-ichigoside F1 effectively reduces oxidative stress. mdpi.com It has been shown to increase the levels and activities of several antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.comresearchgate.netnih.gov Furthermore, it can increase the levels of glutathione (GSH), a major endogenous antioxidant, while decreasing the levels of malondialdehyde (MDA) and reactive oxygen species (ROS), which are markers of oxidative damage. researchgate.netnih.govjst.go.jp These actions collectively contribute to the protection of cells from oxidative injury. mdpi.com

Impact on Lipid Peroxidation

Niga-ichigoside F1 demonstrates a notable capacity to counteract lipid peroxidation, a key process in cellular injury driven by oxidative stress. The anti-inflammatory effects of the compound are supported by its ability to reduce carrageenan-induced lipid peroxidation in serum. nih.govcapes.gov.br In studies on gastric tissue, Niga-ichigoside F1 has been shown to decrease levels of lipid peroxidation. researchgate.net This protective effect is associated with its ability to enhance the activity of the body's endogenous antioxidant enzyme systems.

Specifically, treatment with Niga-ichigoside F1 has been found to significantly increase the activity of crucial free radical scavenging enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GPx), within the gastric mucosa. nih.gov Research has also noted significant positive effects on the activities of catalase (CAT) and levels of thiobarbituric acid reactive substances (TBARS), a key indicator of lipid peroxidation. researchgate.net This enhancement of the antioxidant defense system suggests that the therapeutic actions of Niga-ichigoside F1 are, in part, mediated by its ability to mitigate oxidative damage and inhibit lipid peroxidation. nih.govresearchgate.net

Gastroprotective and Anti-ulcer Properties

Niga-ichigoside F1 possesses significant gastroprotective and anti-ulcer capabilities. chemfaces.com In an experimental model using HCl/EtOH to induce gastric ulcers in mice, the compound demonstrated an impressive ulcer inhibition rate of 98.45%, an effect comparable to the proton pump inhibitor omeprazole (B731). nih.gov It also significantly inhibited gastric lesions in an ethanol-salicylate-induced ulcer model in rats. nih.govnih.gov This anti-ulcer activity may be partially due to an anti-secretory effect, as Niga-ichigoside F1 has been shown to reduce gastric secretion, total acid excretion, and the acidity of gastric juice. nih.govnih.gov

The gastroprotective action of Niga-ichigoside F1 is strongly linked to the enhancement of gastric mucosal defense mechanisms. nih.gov A key part of this defense is the compound's antioxidant activity within the gastric mucosa. nih.gov The healing effects of Niga-ichigoside F1 against gastropathy are associated with its ability to bolster free radical scavenging enzyme activities. nih.gov Studies have shown that it significantly increases the activity of superoxide dismutase (SOD) and glutathione peroxidase (GPx) in gastric tissues. nih.govnih.gov By reducing oxidative stress and inhibiting related processes like lipid peroxidation, Niga-ichigoside F1 helps to maintain the integrity of the gastric lining and protect it from ulcerative damage. nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 23-hydroxytormentic acid |

| Atropine |

| Capsaicin |

| Catalase |

| Glutamate |

| Glutathione peroxidase |

| Haloperidol |

| L-arginine |

| Naloxone |

| Niga-ichigoside F1 |

| Omeprazole |

| Sodium salicylate |

| Superoxide dismutase |

Anti-secretory Effects

Studies have shown that Niga-ichigoside F1 exhibits significant anti-secretory effects in the stomach. In a rat model of ethanol-salicylate-induced gastric ulcers, treatment with Niga-ichigoside F1 led to a reduction in gastric juice volume, total acidity, and total acid output. nih.govmdpi.com Furthermore, in a pylorus ligature model in rodents, the compound was observed to increase the pH of the gastric juice. nih.gov This anti-secretory action is considered a key mechanism behind its gastroprotective effects. mdpi.comnih.gov In one study, the anti-ulcer activity of Niga-ichigoside F1 was found to be comparable to that of omeprazole, a commonly used proton pump inhibitor. nih.govchemfaces.com

Hepatic Steatosis Amelioration

Niga-ichigoside F1 has demonstrated potential in ameliorating hepatic steatosis, or fatty liver disease. chemfaces.comnih.gov Research indicates that this compound can prevent the accumulation of lipids in the liver, a hallmark of non-alcoholic fatty liver disease (NAFLD). nih.govresearchgate.net

The beneficial effects of Niga-ichigoside F1 on hepatic steatosis are linked to its ability to regulate the expression of genes involved in lipid metabolism. researchgate.netmedchemexpress.com In a study using a high-fat diet (HFD)-induced mouse model, dietary supplementation with Niga-ichigoside F1 was found to modulate the expression of several key genes. researchgate.net These include a reduction in the expression of genes responsible for fatty acid synthesis, such as Srebp1c, Acc1, Fasn, and Scd1. medchemexpress.com Concurrently, it was observed to influence the expression of genes involved in fatty acid transport and oxidation, such as Cpt1a and Fabp5. medchemexpress.com

A significant mechanism underlying the hepatoprotective effects of Niga-ichigoside F1 is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netwindows.net Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. researchgate.net Studies have shown that Niga-ichigoside F1 promotes the translocation of Nrf2 into the nucleus in liver cells. researchgate.netmedchemexpress.com This activation of the Nrf2 pathway helps to maintain redox homeostasis and subsequently regulates the expression of lipid metabolism genes, thereby preventing HFD-induced hepatic steatosis. chemfaces.comresearchgate.net Silencing of the Nrf2 gene has been shown to abolish the protective effects of Niga-ichigoside F1 against lipid accumulation in liver cells. nih.gov

The efficacy of Niga-ichigoside F1 in combating fatty liver disease has been demonstrated in both cellular and animal models. In vitro, treatment with Niga-ichigoside F1 has been shown to inhibit lipid accumulation in HepG2 cells exposed to free fatty acids in a dose-dependent manner. medchemexpress.com In vivo studies using male C57BL/6J mice fed a high-fat diet have shown that oral administration of Niga-ichigoside F1 can alleviate hepatic steatosis. researchgate.netmedchemexpress.com These findings from both cellular and animal models provide strong evidence for the potential of Niga-ichigoside F1 as a therapeutic agent for NAFLD. nih.govresearchgate.net

Nrf2 Pathway Activation in Liver Health

Nephroprotective Effects

Niga-ichigoside F1 has been investigated for its potential protective effects on the kidneys. researchgate.net Studies have indicated that this compound can attenuate cisplatin-induced nephrotoxicity. researchgate.net Cisplatin (B142131) is a chemotherapy agent known to cause kidney damage as a side effect. The protective mechanism of Niga-ichigoside F1 in this context is attributed to its ability to mitigate oxidative stress and inflammation within the renal tissues. researchgate.net

Protection Against Chemotherapy-Induced Renal Injury

Niga-ichigoside F1, a triterpenoid (B12794562) glycoside, has demonstrated significant protective effects against kidney damage induced by chemotherapy agents, particularly cisplatin. researchgate.netnutrahacker.com Cisplatin is a potent anticancer drug, but its use is often limited by its tendency to cause severe kidney toxicity. nih.gov Research has shown that Niga-ichigoside F1, isolated from the unripe fruits of Rubus coreanus, can attenuate the cytotoxic effects of cisplatin in renal epithelial cells. researchgate.net

Studies using rat models with cisplatin-induced acute renal injury have further substantiated these nephroprotective effects. researchgate.net The administration of Niga-ichigoside F1 was found to mitigate the damage caused by cisplatin, highlighting its potential as a renoprotective agent during chemotherapy. researchgate.netresearchgate.net This protective action is crucial as chemotherapy-induced nephrotoxicity is a major concern, affecting a significant percentage of cancer patients and leading to increased morbidity and mortality. nih.gov

Cellular Mechanisms of Renal Cytoprotection

The protective effects of Niga-ichigoside F1 against chemotherapy-induced renal damage are rooted in its potent antioxidant properties. researchgate.net Cisplatin-induced nephrotoxicity is largely attributed to oxidative stress, inflammation, and apoptosis. nih.gov Niga-ichigoside F1 counteracts these mechanisms by reducing oxidative stress within renal epithelial cells. researchgate.net

Specifically, Niga-ichigoside F1 has been shown to decrease lipid peroxidation and hydroxyl radical levels. researchgate.net Concurrently, it enhances the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). researchgate.net This dual action of scavenging harmful reactive oxygen species (ROS) and bolstering the cell's own antioxidant defense system is central to its cytoprotective capabilities. researchgate.net By mitigating oxidative damage, Niga-ichigoside F1 helps to preserve the integrity and function of renal cells in the face of chemotherapeutic assault. researchgate.netnutrahacker.com

Anti-rheumatic Activity

Niga-ichigoside F1 has demonstrated notable anti-rheumatic effects, positioning it as a compound of interest for inflammatory joint diseases. researchgate.netresearchgate.net This activity has been observed in studies involving rat models, where Niga-ichigoside F1, isolated from the unripe fruits of Rubus coreanus, was shown to be effective against rheumatic conditions. ijirset.commdpi.com

Modulation of Inflammatory Biomarkers in Rheumatic Conditions

The anti-rheumatic properties of Niga-ichigoside F1 are linked to its ability to modulate key inflammatory biomarkers. In studies on Freund's complete adjuvant-induced arthritis in rats, a model for rheumatoid arthritis, Niga-ichigoside F1 was shown to reduce levels of C-reactive protein, a diagnostic marker for the disease. ijirset.com The compound's anti-inflammatory action is further supported by its ability to reduce nitric oxide (NO) secretion in lipopolysaccharide (LPS)-stimulated neutrophils. chemfaces.comnih.gov By down-regulating these pro-inflammatory mediators, Niga-ichigoside F1 helps to alleviate the inflammatory processes that characterize rheumatic conditions. sbfte.org.brnih.gov

Efficacy in In Vivo Models of Rheumatic Arthritis

In vivo studies have confirmed the efficacy of Niga-ichigoside F1 in animal models of rheumatoid arthritis. ijirset.com When administered to rats with adjuvant-induced arthritis, Niga-ichigoside F1 significantly reduced paw edema, a physical manifestation of inflammation in this model. ijirset.com This demonstrates the compound's potential to mitigate the clinical signs of rheumatic disease. ijirset.com

Table 1: Effect of Niga-ichigoside F1 on Freund's Complete Adjuvant-Induced Edema in Rats

| Treatment | Effect on Paw Edema | Reference |

|---|---|---|

| Niga-ichigoside F1 | Significant reduction | ijirset.com |

| 23-Hydroxytormentic Acid | More pronounced reduction than Niga-ichigoside F1 | ijirset.com |

| Indomethacin (Standard) | Significant reduction | ijirset.com |

Anti-fatigue Efficacy

Niga-ichigoside F1 has also been recognized for its potential anti-fatigue effects. nutrahacker.com This property is particularly relevant in the context of physical exhaustion and the metabolic changes that accompany it.

Physiological Mechanisms of Fatigue Reduction

Niga-ichigoside F1 has demonstrated potential in alleviating physical fatigue. Research on total saponins (B1172615) from Rubus parvifolius L., where niga-ichigoside F1 is a key component, has shed light on its anti-fatigue mechanisms. researchgate.netnih.gov Studies in mice subjected to forced swimming tests revealed that these saponins can delay the buildup of serum urea (B33335) nitrogen (SUN) and lactic acid (LA), which are key indicators of fatigue. researchgate.netdntb.gov.ua

Furthermore, niga-ichigoside F1 appears to influence energy metabolism. It contributes to a decrease in triglyceride (TG) levels by promoting fat utilization. researchgate.netnih.gov Simultaneously, it supports an increase in hepatic glycogen (B147801) (HG) stores and lactate (B86563) dehydrogenase (LDH) activity, which helps in reducing the accumulation of lactic acid in muscles. researchgate.netnih.gov The compound also aids in reducing ammonia (B1221849) levels in the muscle and suppressing the production of inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor (TNF-α), which can increase during exhaustive exercise. dntb.gov.uamdpi.com

Enzymatic Modulation

Niga-ichigoside F1 exhibits inhibitory effects on certain enzymes, suggesting its potential role in various physiological processes.

Research has shown that niga-ichigoside F1 displays inhibitory activity against β-glucosidase. chemfaces.comnih.gov Bioautography assays have confirmed an inhibition zone for this compound, indicating its direct interaction with the enzyme. chemfaces.com However, some studies have reported that niga-ichigoside F1 does not significantly inhibit α-glucosidase. japsonline.com

Niga-ichigoside F1 has also been identified as an inhibitor of acetylcholinesterase. chemfaces.comnih.gov Spectrophotometric methods and bioautography have demonstrated its ability to inhibit this enzyme, which is crucial for the breakdown of the neurotransmitter acetylcholine. chemfaces.com This activity suggests a potential for niga-ichigoside F1 in modulating cholinergic pathways.

Beta-glucosidase Inhibitory Activity

Cardioprotective Aspects

The potential of niga-ichigoside F1 extends to cardiovascular health, with a particular focus on tissue regeneration.

Niga-ichigoside F1, also referred to as cardiogenin in some contexts, has been studied for its potential role in cardiac tissue regeneration. nih.gov It is among a few saponins that have been investigated for their ability to stimulate cardiomyogenesis, the process of forming new heart muscle cells. researchgate.net Research involving a bioactive fraction containing niga-ichigoside F1 from the plant Geum japonicum showed promising dual actions on both early angiogenesis (formation of new blood vessels) and cardiomyogenesis in an animal model of acute myocardial infarction. researchgate.net This suggests that niga-ichigoside F1 could contribute to the replacement of necrosed heart tissue with newly regenerated, functional myocardium. researchgate.net

Anticancer/Cytotoxic Properties

Niga-ichigoside F1 has been investigated for its potential anticancer and cytotoxic effects against various cell lines.

Studies have demonstrated that niga-ichigoside F1 exhibits moderate cytotoxic activity. chemfaces.comnih.gov For instance, in one study, it showed an IC50 value of 17.7 μg/mL against fibroblast cells. chemfaces.com Another study reported that a compound identified as 4-epi-niga-ichigoside F1 inhibited the growth of human colon tumor cells by 40%. mdpi.com

Furthermore, research on the unripe fruits of Rubus coreanus revealed that niga-ichigoside F1 can attenuate cisplatin-induced cytotoxicity in renal epithelial LLC-PK₁ cells. nih.gov Pretreatment with niga-ichigoside F1 was found to prevent cell death and apoptosis induced by the chemotherapy drug cisplatin. nih.gov This protective effect is associated with a reduction in oxidative stress, as evidenced by increased levels of glutathione (GSH) and decreased levels of malondialdehyde (MDA) and reactive oxygen species (ROS). nih.gov

However, a study analyzing the effects of niga-ichigoside F1 on HepG2/C3A cells found no cytogenotoxic effects at concentrations between 0.1 and 20 μg/ml. nih.govresearchgate.net This particular study also showed no disturbance in the cell cycle or induction of apoptosis. nih.govresearchgate.net

Interactive Data Table: Cytotoxic Activity of Niga-ichigoside F1 and Related Compounds

| Compound | Cell Line | Activity | IC50 / Inhibition % | Reference |

| Niga-ichigoside F1 | Fibroblasts | Cytotoxic | 17.7 µg/mL | chemfaces.com |

| 4-epi-niga-ichigoside F1 | Human colon tumor cells | Growth Inhibition | 40% | mdpi.com |

| Niga-ichigoside F1 | LLC-PK₁ (renal epithelial) | Attenuation of cisplatin-induced cytotoxicity | - | nih.gov |

| Niga-ichigoside F1 | HepG2/C3A | No cytogenotoxic effects | - | nih.govresearchgate.net |

Cytotoxicity against Specific Cancer Cell Lines

Research into the pharmacological activities of Niga-ichigoside F1 has included investigations into its cytotoxic effects on various cell lines. The findings, however, present a complex picture, with the compound demonstrating varied activity depending on the cell type and the context in which it is studied (i.e., as a pure compound versus a component of a plant extract).

Detailed Research Findings

Studies on the purified form of Niga-ichigoside F1 have yielded specific data on its cytotoxic potential. In one study investigating the biological activities of triterpenoids isolated from the stems of Poraqueiba sericea, Niga-ichigoside F1 was identified as compound 1. chemfaces.com This investigation revealed that Niga-ichigoside F1 exhibited moderate cytotoxic activity against fibroblast cells, with a reported half-maximal inhibitory concentration (IC50) of 17.7 μg/mL. chemfaces.com

Conversely, other research indicates a lack of significant cytotoxicity in certain human cell lines at the concentrations tested. A study focusing on the potential cytogenotoxic effects of Niga-ichigoside F1 isolated from Rubus imperialis found no significant toxicity in HepG2/C3A human liver cancer cells at concentrations ranging from 0.1 to 20 μg/ml. researchgate.netnih.gov Similarly, another investigation reported that Niga-ichigoside F1 did not have a marked effect on the viability of human peripheral blood mononuclear cells (PBMCs) within the same concentration range. tandfonline.comresearcher.life These findings suggest that the cytotoxic effects of Niga-ichigoside F1 may be selective for certain cell types or that it is not broadly cytotoxic at these concentrations.

Furthermore, research on plant extracts containing Niga-ichigoside F1 has suggested potential anticancer activity, although these findings cannot be attributed solely to this single compound. For instance, an ethanol (B145695) extract of Adiandra megaphylla, a plant known to contain Niga-ichigoside F1, demonstrated cytotoxic activity against several human cancer cell lines. bbrc.inbbrc.in The extract showed IC50 values of 84.46 μg/mL against MDA-MB-231 (breast cancer), 67.76 μg/mL against AGS (stomach cancer), and 77.02 μg/mL against A549 (lung cancer) cells. bbrc.in However, it is important to note that these values reflect the activity of the entire extract, which contains a mixture of compounds.

Interactive Data Table

Below is a summary of the available cytotoxic activity data for Niga-ichigoside F1.

| Cell Line | Cell Type | Compound Tested | Concentration/IC50 | Finding | Reference |

| Fibroblasts | Normal Connective Tissue | Pure Niga-ichigoside F1 | IC50: 17.7 μg/mL | Moderate cytotoxicity | chemfaces.com |

| HepG2/C3A | Human Liver Cancer | Pure Niga-ichigoside F1 | 0.1 - 20 μg/ml | No significant cytogenotoxic effects | researchgate.netnih.gov |

| PBMC | Human Peripheral Blood Mononuclear Cells | Pure Niga-ichigoside F1 | 0.1 - 20 μg/ml | No marked effect on cell viability | tandfonline.comresearcher.life |

| MDA-MB-231 | Human Breast Cancer | Ethanol extract of Adiandra megaphylla | IC50: 84.46 μg/mL | Cytotoxic activity observed (extract) | bbrc.in |

| AGS | Human Stomach Cancer | Ethanol extract of Adiandra megaphylla | IC50: 67.76 μg/mL | Cytotoxic activity observed (extract) | bbrc.in |

| A549 | Human Lung Cancer | Ethanol extract of Adiandra megaphylla | IC50: 77.02 μg/mL | Cytotoxic activity observed (extract) | bbrc.in |

Mechanisms of Action at the Molecular and Cellular Levels

Receptor and Enzyme Interactions

Niga-ichigoside F1 has demonstrated inhibitory effects on certain enzymes. chemfaces.com Specifically, it has shown an ability to inhibit β-glucosidase and acetylcholinesterase. chemfaces.com In studies related to gastric ulcers, Niga-ichigoside F1 has been found to enhance the activity of crucial antioxidant enzymes, including glutathione (B108866) peroxidase (GSH-Px), catalase (CAT), and superoxide (B77818) dismutase (SOD). mdpi.comnih.gov This enhancement helps protect the gastric mucosa from oxidative damage. mdpi.com

Molecular docking studies have provided insights into the potential receptor interactions of Niga-ichigoside F1. One study investigating the estrogenic activity of compounds from Rubus coreanus calculated the binding energy of Niga-ichigoside F1 with the estrogen receptor α (ERα) coactivator pocket to be -6.6683. koreamed.org Another study analyzing its antinociceptive (pain-reducing) mechanism suggested that its effects are related to the dopaminergic, cholinergic, glutamatergic, tachykininergic, and oxinitrergic systems. nih.govoup.com The antinociceptive action was attenuated by a dopaminergic antagonist (haloperidol) and a precursor of nitric oxide (L-arginine). nih.govoup.com However, it was not affected by an opioid receptor antagonist (naloxone) or an alpha2-adrenoceptor antagonist (yohimbine). nih.govoup.com

Signal Transduction Pathway Modulation

Niga-ichigoside F1 influences several critical signaling pathways, thereby orchestrating a cellular response to stress and inflammation.

Nrf2 Signaling Axis

A significant mechanism of action for Niga-ichigoside F1 involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.netmedchemexpress.com Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxifying enzymes. nih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). nih.gov Upon activation by stressors or bioactive compounds like Niga-ichigoside F1, Nrf2 translocates to the nucleus. nih.govresearchgate.net

In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of its target genes, initiating their transcription. nih.gov Studies have shown that Niga-ichigoside F1 promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes such as SOD, GPx, and CAT. nih.govresearchgate.net This activation of the Nrf2 pathway is crucial for its protective effects against oxidative stress-induced conditions like hepatic steatosis. nih.govresearchgate.netmedchemexpress.com The beneficial effects of Niga-ichigoside F1 on oxidative stress and lipid accumulation were reportedly nullified by Nrf2 siRNA, confirming the central role of this pathway. nih.govresearchgate.net

NF-κB Pathway

Niga-ichigoside F1 has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. bohrium.comjst.go.jp In a study on ulcerative colitis, Niga-ichigoside F1 was found to alleviate the condition by suppressing this pathway. bohrium.comjst.go.jp The NF-κB pathway is also interconnected with the Nrf2 pathway; activation of Nrf2 can inhibit NF-κB signaling, thus reducing the inflammatory response. nih.gov Research on Kaji-ichigoside F1, a differential isomer of Rosamultin, indicates that it protects against hypoxia-induced apoptosis in vascular endothelial cells by activating the ERK1/2 pathway, which in turn positively regulates the NF-κB signaling pathway. nih.gov

Interplay with PI3K-Akt, ERK, and LKB1/AMPK Pathways

Research indicates that the Nrf2 activation by compounds like Niga-ichigoside F1 can be influenced by other signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)-Akt, extracellular signal-regulated kinase (ERK), and liver kinase B1 (LKB1)/AMP-activated protein kinase (AMPK) pathways. researchgate.netnih.gov In vitro studies suggest that Nrf2-mediated alleviation of non-alcoholic fatty liver disease (NAFLD) may involve these pathways. researchgate.net For instance, Kaji-ichigoside F1, an isomer of Rosamultin, was found to protect vascular endothelial cells from hypoxia-induced apoptosis by activating the ERK1/2 signaling pathway, which then negatively regulated the PI3K/AKT pathway. nih.gov Conversely, Rosamultin protected these cells by activating the PI3K/AKT pathway, which positively regulated the ERK1/2 and NF-κB pathways. nih.gov Furthermore, an ethanol (B145695) extract of unripe Rubus coreanus, which contains Niga-ichigoside F1, was shown to inhibit the PI3K/Akt signaling pathway in prostate cancer cells. tandfonline.com

Regulation of Gene Expression and Protein Synthesis

Niga-ichigoside F1 significantly influences the expression of genes involved in lipid metabolism and antioxidant defense. researchgate.netmedchemexpress.com In studies on high-fat diet-induced hepatic steatosis, Niga-ichigoside F1 was found to regulate the expression of genes related to lipogenesis, such as Srebp1c, Acc1, Fasn, and Scd1. nih.govresearchgate.netmedchemexpress.com It also affects genes involved in fatty acid oxidation (Pparα) and transport (Fabp5 and Cd36). nih.govresearchgate.net

The activation of the Nrf2 pathway by Niga-ichigoside F1 leads to the increased expression of Nrf2-regulated antioxidant genes. researchgate.net This includes the upregulation of proteins like SOD, GPx, and CAT. nih.govresearchgate.net Conversely, in prostate cancer cells, an extract containing Niga-ichigoside F1 was found to reduce the expression of matrix metalloproteinases (MMPs) and increase the expression of tissue inhibitors of metalloproteinases (TIMPs). tandfonline.com A recent study also showed that Niga-ichigoside F1 did not alter the expression of seven investigated genes linked to DNA damage, cell cycle, cell death, and xenobiotic metabolism in HepG2/C3A cells. nih.gov

Cellular Homeostasis and Stress Response

Niga-ichigoside F1 plays a role in maintaining cellular homeostasis, particularly under conditions of oxidative stress. chemfaces.comjst.go.jpresearchgate.netnih.govmedchemexpress.com By activating the Nrf2 antioxidant response, it helps to neutralize reactive oxygen species (ROS) and maintain redox balance within the cell. nih.govresearchgate.net This is evidenced by its ability to increase the levels of antioxidant enzymes and reduce markers of oxidative damage. mdpi.comnih.govresearchgate.net

The compound also contributes to the cellular stress response by modulating inflammatory pathways like NF-κB. jst.go.jp By inhibiting this pathway, it can reduce the production of pro-inflammatory mediators. bohrium.comjst.go.jp Furthermore, Niga-ichigoside F1 has been shown to provide cytoprotection against H2O2-induced oxidative stress in L929 cells. nih.gov Studies on its isomer, Kaji-ichigoside F1, have shown it can protect vascular endothelial cells from hypoxia-induced apoptosis. nih.gov However, Niga-ichigoside F1 itself was found not to induce cell cycle disruption or apoptosis in HepG2/C3A hepatic cells. researchgate.net

Immunomodulatory Effects (e.g., Leukocyte Migration, Efferocytosis)

Niga-ichigoside F1, a triterpenoid (B12794562) saponin (B1150181), has demonstrated notable immunomodulatory activities at the molecular and cellular levels. nih.govbvsalud.org Its effects are particularly evident in the modulation of leukocyte behavior, which is a cornerstone of the inflammatory response. Research suggests that the anti-inflammatory properties of extracts from plants like Rubus imperialis and Rubus coreanus may be at least partially attributable to their Niga-ichigoside F1 content. nih.govkoreascience.krchemfaces.com The compound exerts its influence through several mechanisms, including the inhibition of leukocyte migration and the potential enhancement of efferocytosis.

Leukocyte Migration

Leukocyte migration to sites of inflammation is a critical step in the inflammatory cascade. Niga-ichigoside F1 has been shown to interfere with this process by modulating key signaling molecules and cellular responses.

One of the direct mechanisms identified is its effect on neutrophils, which are often the first leukocytes to arrive at an inflammatory site. In-vitro studies have shown that Niga-ichigoside F1 can reduce the secretion of nitric oxide (NO) from lipopolysaccharide (LPS)-stimulated neutrophils. nih.govkoreascience.krchemfaces.commdpi.com NO is a critical signaling molecule in inflammation, and its reduction can dampen the inflammatory response.

Furthermore, Niga-ichigoside F1 has been found to inhibit the production of chemoattractants, the chemical signals that direct leukocyte movement. A study investigating the effects of various triterpenoids on interleukin-1β-stimulated rat fibroblasts identified Niga-ichigoside F1 as an inhibitor of cytokine-induced neutrophil chemoattractant-1 (CINC-1) production. koreascience.kr CINC-1 is a potent chemoattractant for neutrophils. koreascience.kr By suppressing its induction, Niga-ichigoside F1 can effectively reduce the recruitment of neutrophils to inflamed tissues. koreascience.kr This inhibitory action on a key chemokine provides a specific molecular basis for its role in controlling leukocyte migration. koreascience.kr

Table 1: Inhibitory Effect of Niga-ichigoside F1 on CINC-1 Induction

| Compound | Concentration | Percentage Inhibition of CINC-1 Induction | Cell Line | Stimulant |

| Niga-ichigoside F1 | 1 µM | ~20% - 24% | NRK-49F (Rat Fibroblast) | Interleukin-1β |

| Data sourced from a study on the suppressive effects of triterpenoids on CINC-1 induction. koreascience.kr |

Efferocytosis

Efferocytosis, the process of clearing apoptotic (dying) cells by phagocytes such as macrophages, is a crucial anti-inflammatory and pro-resolutive mechanism. nih.gov Efficient efferocytosis prevents the secondary necrosis of apoptotic cells, which would release pro-inflammatory contents, and promotes the secretion of anti-inflammatory cytokines. nih.gov

Toxicological and Safety Assessment of Niga Ichigoside F1

In Vitro Cytogenotoxicity Evaluations

A critical step in safety assessment is the evaluation of a compound's potential to cause genetic damage, a field known as cytogenotoxicity. Studies on Niga-ichigoside F1 have employed a battery of in vitro tests using human cells to investigate its impact on DNA integrity, chromosomal stability, and fundamental cellular processes.

Absence of DNA Damage and Chromosomal Aberrations (e.g., Comet and Micronucleus Assays)

Recent research has demonstrated that Niga-ichigoside F1 does not induce DNA damage or chromosomal mutations. nih.govtandfonline.com In studies utilizing human peripheral blood mononuclear cells (PBMCs) and metabolically active HepG2/C3A human liver carcinoma cells, NIF1 was assessed at concentrations ranging from 0.1 to 20 µg/ml. tandfonline.comnih.gov

The comet assay , a sensitive method for detecting DNA strand breaks in individual cells, revealed no significant increase in DNA migration in NIF1-treated cells compared to negative controls. nih.govtandfonline.com This indicates a lack of direct DNA-damaging effects. tandfonline.com

Furthermore, the micronucleus test , which identifies small, additional nuclei in the cytoplasm of cells (a hallmark of chromosomal damage or loss), showed no increase in the frequency of micronucleated cells following exposure to NIF1. nih.govtandfonline.com These findings collectively suggest that Niga-ichigoside F1 is not genotoxic or mutagenic under the tested experimental conditions. tandfonline.comnih.gov

Table 1: Summary of In Vitro Genotoxicity Studies on Niga-ichigoside F1

| Assay | Cell Line | Concentration Range | Result | Reference |

|---|---|---|---|---|

| Comet Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.1 - 20 µg/ml | No significant DNA damage | nih.govtandfonline.com |

| Micronucleus Test | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.1 - 20 µg/ml | No increase in micronucleated cells | nih.govtandfonline.com |

| Comet Assay | HepG2/C3A Cells | 0.1 - 20 µg/ml | No cytogenotoxic effects | nih.govresearchgate.net |

| Micronucleus Test | HepG2/C3A Cells | 0.1 - 20 µg/ml | No cytogenotoxic effects | nih.govresearchgate.net |

Cell Cycle and Apoptosis Pathway Integrity Assessments

Beyond direct DNA damage, it is crucial to assess whether a compound interferes with essential cellular processes like the cell cycle and programmed cell death (apoptosis). Investigations using flow cytometry on HepG2/C3A cells have shown that Niga-ichigoside F1 does not disrupt the normal progression of the cell cycle. nih.govresearchgate.net

Similarly, these studies found no induction of apoptosis, indicating that NIF1 does not trigger premature cell death pathways. nih.govresearchgate.net The integrity of these fundamental processes in the presence of Niga-ichigoside F1 further supports its favorable in vitro safety profile. researchgate.net

In Vivo Safety Profiling

While comprehensive in vivo toxicological data for the purified Niga-ichigoside F1 is still emerging, initial studies on extracts containing NIF1 as a major component provide some insights. For instance, studies on extracts from Rubus species have been conducted to evaluate their safety in animal models. researchgate.net However, it is the data on the pure compound that is most relevant for its specific safety profile. The lack of in vitro toxicity at the cellular level provides a strong foundation for future in vivo studies, which are necessary to establish a complete safety profile, including assessments of acute and chronic toxicity in whole organisms.

Differential Toxicity between Pure Compound and Crude Plant Extracts

A significant finding in the toxicological assessment of Niga-ichigoside F1 is the observed difference in toxicity between the pure compound and the crude extracts of the plants from which it is derived, such as Rubus imperialis. tandfonline.comresearchgate.net

While crude extracts of R. imperialis have shown evidence of clastogenic and/or aneugenic effects (the ability to cause disruptions or damage to chromosomes) in mouse bone marrow cells at higher doses, the purified Niga-ichigoside F1 did not exhibit these mutagenic effects. tandfonline.com This suggests that other compounds present in the crude extract are likely responsible for the observed genetic toxicity. tandfonline.comresearchgate.net For example, studies on Rubus rosifolius leaf extract, which also contains NIF1, reported genotoxic effects at concentrations from 1 µg/ml. researchgate.net

This disparity highlights the importance of isolating and evaluating individual compounds, as the toxicological profile of a crude extract may not be representative of its purified constituents. The favorable safety profile of pure Niga-ichigoside F1, in contrast to the potential toxicity of the crude extract, underscores the value of phytochemical purification in drug development. tandfonline.comresearchgate.net

Implications for Therapeutic Development and Human Safety

The collective findings from in vitro toxicological studies have significant and positive implications for the therapeutic development of Niga-ichigoside F1. The absence of cytogenotoxic effects at concentrations where beneficial pharmacological activities have been demonstrated is a crucial prerequisite for considering a compound as a potential therapeutic agent. tandfonline.comtandfonline.com

The favorable safety profile of NIF1 encourages further investigation into its therapeutic potential for a range of conditions, including those requiring anti-inflammatory and gastroprotective effects. mdpi.comchemfaces.com The demonstration that NIF1 is likely not responsible for the adverse effects observed with crude plant extracts provides a clear path for its development as a purified, single-agent therapy. tandfonline.comresearchgate.net Continued research, particularly comprehensive in vivo safety studies, will be essential to fully establish the human safety of Niga-ichigoside F1 and pave the way for its potential clinical application. mdpi.com

Translational Research and Potential Therapeutic Applications of Niga Ichigoside F1

Development as a Lead Compound for Pharmaceutical Interventions

Niga-ichigoside F1 has demonstrated a range of pharmacological activities that position it as a promising lead compound for the development of new drugs. Its antioxidant, anti-inflammatory, and wound-healing properties are well-documented. nih.gov A significant area of research has been its gastroprotective effects.

In a study on ethanol-salicylate-induced gastric ulcers in rats, Niga-ichigoside F1 significantly inhibited ulcer formation. nih.gov It also reduced gastric secretion, total acid excretion, and the acidity of gastric juice, while simultaneously boosting the activities of the antioxidant enzymes glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD). nih.gov Notably, in a mouse model of gastric ulcers induced by HCl/EtOH, a 30 mg/kg dose of Niga-ichigoside F1 showed an impressive ulcer inhibition rate of 98.45%, an effect comparable to the standard anti-ulcer drug, omeprazole (B731). nih.govchemfaces.com This potent anti-ulcer activity is believed to be linked, at least in part, to its anti-secretory capabilities. nih.govchemfaces.com

Further research into its pain-relieving effects has yielded specific data on its potency. In a mouse model of pain induced by acetic acid, Niga-ichigoside F1 demonstrated a median effective dose (ID50) of 3.1 mg/kg. nih.gov In the formalin-induced pain model, it inhibited both the initial and later phases of the pain response with ID50 values of 2.6 mg/kg and 2.7 mg/kg, respectively. nih.gov These findings underscore the potential of Niga-ichigoside F1 as a scaffold for developing new analgesic and anti-inflammatory drugs.

Table 1: Gastroprotective and Antinociceptive Effects of Niga-ichigoside F1

| Pharmacological Effect | Model | Key Finding | Reference |

|---|---|---|---|

| Gastroprotective | HCl/EtOH-induced gastric ulcer in mice | 98.45% ulcer inhibition at 30 mg/kg | nih.govchemfaces.com |

| Gastroprotective | Ethanol-salicylate-induced gastric ulcer in rats | Reduced gastric secretion and acidity | nih.gov |

| Antinociceptive | Acetic acid-induced writhing in mice | ID50 of 3.1 mg/kg | nih.gov |

| Antinociceptive | Formalin-induced pain in mice (Phase 1) | ID50 of 2.6 mg/kg | nih.gov |

| Antinociceptive | Formalin-induced pain in mice (Phase 2) | ID50 of 2.7 mg/kg | nih.gov |

Application in Functional Foods and Nutraceuticals

The presence of Niga-ichigoside F1 in edible plants from the Rubus genus, such as raspberries and blackberries, opens up possibilities for its use in functional foods and nutraceuticals. medchemexpress.com These food products are designed to offer health benefits beyond basic nutrition. The research into Niga-ichigoside F1's ability to combat metabolic disorders is particularly relevant in this context.

A key study demonstrated that dietary supplementation with Niga-ichigoside F1 could prevent hepatic steatosis (fatty liver) induced by a high-fat diet in mice. medchemexpress.commdpi.comresearchgate.net The compound was found to interact with the high-fat diet to regulate genes involved in lipid metabolism. medchemexpress.commdpi.com It also showed significant effects on antioxidant enzyme activities, including superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT). chemfaces.commedchemexpress.com These beneficial effects on lipid accumulation and oxidative stress were linked to the activation of the Nrf2 nuclear translocation pathway, which helps maintain cellular redox balance. chemfaces.commedchemexpress.commdpi.com

The potential to incorporate Niga-ichigoside F1 or extracts rich in this compound into foods and supplements could provide a natural approach to managing conditions like non-alcoholic fatty liver disease (NAFLD).

Strategies for Enhancing Bioavailability and Efficacy